molecular formula C10H11ClFNO4S B2393815 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride CAS No. 1548330-46-6

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride

Cat. No. B2393815
CAS RN: 1548330-46-6
M. Wt: 295.71
InChI Key: OMDYHEDFLGOVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride, also known as 4-DMCFBS, is a type of organofluorine compound used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including synthesis, catalysis, and biochemistry. 4-DMCFBS has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It is also used in biochemistry to study the structure and function of proteins, as well as in the study of enzyme kinetics.

Scientific Research Applications

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It is also used in biochemistry to study the structure and function of proteins, as well as in the study of enzyme kinetics. In addition, 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is used in the synthesis of other organofluorine compounds, such as fluorinated steroids, and in the synthesis of new drugs.

Mechanism of Action

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride acts as a catalyst, increasing the rate of chemical reactions. It is believed to act by forming a complex with the reactants, which increases the rate of the reaction. This is due to the increased surface area of the reactants, which allows for more efficient interactions between them.
Biochemical and Physiological Effects
4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride has been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride in lab experiments is its versatility. It can be used in a variety of different reactions, including synthesis, catalysis, and biochemistry. In addition, 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is relatively inexpensive and easy to obtain. However, there are some limitations to using 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride in lab experiments. It is a strong acid, and can be corrosive to some materials. In addition, it is toxic and should be handled with caution.

Future Directions

There are a variety of potential future directions for the use of 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride. It could be used in the synthesis of new drugs, or in the development of new pesticides. In addition, it could be used in the study of enzyme kinetics, or in the study of the structure and function of proteins. Finally, 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride could be used in the synthesis of other organofluorine compounds, such as fluorinated steroids.

Synthesis Methods

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is synthesized by a reaction between dimethylcarbamoyl chloride and 3-fluorobenzenesulphonyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

4-[2-(dimethylamino)-2-oxoethoxy]-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO4S/c1-13(2)10(14)6-17-9-4-3-7(5-8(9)12)18(11,15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDYHEDFLGOVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride

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